(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone. For this specific compound, the synthesis might involve:
Starting Materials: 2-phenylethylamine, furan-2-carbaldehyde, and α-haloketone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Thiazolidinones have been studied for their antimicrobial, antifungal, and antiviral properties. This specific compound may exhibit similar biological activities, making it a potential candidate for drug development.
Medicine
Due to its potential biological activities, the compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, thiazolidinones are used in the development of agrochemicals and dyes. This compound could be investigated for similar applications.
Mechanism of Action
The mechanism of action of thiazolidinones typically involves interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinones such as:
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the furan ring and the phenylethyl group may impart unique properties compared to other thiazolidinones.
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c20-17-16(10-4-8-15-9-5-13-21-15)23-18(22)19(17)12-11-14-6-2-1-3-7-14/h1-10,13H,11-12H2/b8-4+,16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLRGNBSVYJQO-MMPACVFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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